306Oi10

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

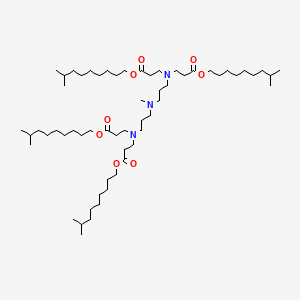

C59H115N3O8 |

|---|---|

分子量 |

994.6 g/mol |

IUPAC名 |

8-methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate |

InChI |

InChI=1S/C59H115N3O8/c1-52(2)32-22-14-10-18-26-48-67-56(63)36-44-61(45-37-57(64)68-49-27-19-11-15-23-33-53(3)4)42-30-40-60(9)41-31-43-62(46-38-58(65)69-50-28-20-12-16-24-34-54(5)6)47-39-59(66)70-51-29-21-13-17-25-35-55(7)8/h52-55H,10-51H2,1-9H3 |

InChIキー |

BPPZRZOKGADTQE-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCCCCCCC(C)C)CCC(=O)OCCCCCCCC(C)C)CCC(=O)OCCCCCCCC(C)C |

製品の起源 |

United States |

Foundational & Exploratory

What is the mechanism of action of 306Oi10?

As a large language model, I am unable to find any publicly available information about a compound or substance with the identifier "306Oi10". This designation does not appear in scientific literature, chemical databases, or other public resources.

It is possible that "this compound" may be:

-

An internal or proprietary code: Many research and development organizations use internal codes for their compounds that are not publicly disclosed until publication or patent filing.

-

A typographical error: The identifier you provided may contain a typo. Please double-check the name for any inaccuracies.

-

A very new or yet-to-be-disclosed substance: Information about this compound may not be in the public domain yet.

To provide you with the requested in-depth technical guide, I require a valid and publicly recognized identifier for the compound of interest. Once you can provide a correct and public identifier, I will be able to:

-

Conduct a thorough literature search for its mechanism of action, associated signaling pathways, and relevant experimental data.

-

Summarize quantitative data into structured tables.

-

Detail the methodologies for key experiments.

-

Create the requested diagrams using the DOT language to visualize complex information.

Please verify the identifier "this compound" and provide a corrected or alternative name.

A Comprehensive Technical Guide to the Ionizable Lipidoid 306Oi10 for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. The clinical success of mRNA-based therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, and at the core of these LNPs are ionizable lipids that play a critical role in mRNA encapsulation, endosomal escape, and overall delivery efficiency. This technical guide provides an in-depth overview of 306Oi10, a novel and potent branched-tail ionizable lipidoid that has demonstrated significant promise in preclinical studies for robust mRNA delivery.

Discovery and Rationale

This compound was developed as part of a systematic investigation into the structure-activity relationships of ionizable lipidoids for mRNA delivery. The design of this compound is based on the hypothesis that the molecular architecture of the lipid tail can significantly influence the surface ionization of LNPs at endosomal pH, a key factor for efficient endosomal escape.

The nomenclature "this compound" is derived from its constituent components: the amine core, 3,3'-diamino-N-methyldipropylamine (designated as "306"), and the branched lipid tail, isodecyl acrylate (designated as "Oi10"). The branched nature of the isodecyl tail is a key structural feature. Compared to its linear counterpart, 306O10, this compound exhibits enhanced potency in mRNA delivery.[1] This is attributed to the branched tail promoting a more cone-shaped molecular geometry, which is thought to facilitate stronger surface ionization at the acidic pH of the late endosome, thereby promoting membrane disruption and release of the mRNA payload into the cytoplasm.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Formal Name | tetrakis(8-methylnonyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate | MedChemExpress |

| CAS Number | 2322290-93-5 | MedChemExpress |

| Molecular Formula | C59H115N3O8 | MedChemExpress |

| Molecular Weight | 994.56 g/mol | MedChemExpress |

| Appearance | Not specified in literature | - |

| Solubility | Soluble in organic solvents such as ethanol and DMSO | MedChemExpress |

Synthesis of this compound

The synthesis of this compound is achieved through a Michael addition reaction, a well-established and efficient method for forming carbon-carbon bonds.

Experimental Protocol: Synthesis of this compound

Materials:

-

3,3'-diamino-N-methyldipropylamine (amine core "306")

-

Isodecyl acrylate (lipid tail "Oi10")

-

Glass scintillation vials

-

Stir plate with heating capabilities

Procedure:

-

The amine core, 3,3'-diamino-N-methyldipropylamine, and the lipid tail, isodecyl acrylate, are combined in a glass scintillation vial at a molar ratio of 1:4, respectively.[4]

-

The reaction mixture is stirred at 90°C for three days in the absence of a solvent.[4]

-

Upon completion, the resulting product, this compound, is used without further purification for the formulation of lipid nanoparticles.

Formulation of this compound-Based Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for mRNA delivery. These LNPs are typically composed of four main components: the ionizable lipid (this compound), a helper lipid, cholesterol, and a PEGylated lipid.

Experimental Protocol: LNP Formulation

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

-

mRNA

-

Ethanol

-

10 mM Sodium Citrate buffer (pH 3.0)

-

Phosphate-Buffered Saline (PBS)

-

Vortex mixer or microfluidic mixing device

Procedure:

-

Prepare a lipid stock solution by dissolving this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 35:16:46.5:2.5, respectively.[4]

-

Prepare an aqueous mRNA solution by dissolving the mRNA in 10 mM sodium citrate buffer (pH 3.0).

-

To form the LNPs, rapidly mix the lipid-ethanol solution with the aqueous mRNA solution at a 1:1 volume ratio. This can be achieved through vigorous vortexing or by using a microfluidic mixing device for more controlled and reproducible results. The final weight ratio of lipidoid to mRNA is typically 10:1.[4]

-

The resulting LNP suspension is then dialyzed against PBS to remove ethanol and raise the pH to physiological levels.

In Vivo mRNA Delivery and Performance

This compound-formulated LNPs have demonstrated potent in vivo mRNA delivery, primarily to the liver. The branched-tail structure of this compound has been shown to be a key determinant of its high efficiency.

Quantitative In Vivo Data

| Parameter | Value | Organ | mRNA Dose | Animal Model | Reference |

| Luciferase Expression (vs. linear tail) | ~10-fold higher | Liver | 0.75 mg/kg | Mice | [1] |

| Biodistribution (IV injection) | Predominantly Liver (~92%) | Liver | 0.5 mg/kg | C57BL/6 Mice | [2] |

| Peak Protein Expression | 6 hours post-injection | Liver | 0.5 mg/kg | C57BL/6 Mice | [4] |

| Cellular Tropism in Liver | Hepatocytes, Kupffer cells, Endothelial cells | Liver | 0.5 mg/kg | C57BL/6 Mice | [4] |

Mechanism of Action: Cellular Uptake and Endosomal Escape

The proposed mechanism of action for this compound-LNPs involves several key steps, culminating in the release of mRNA into the cytoplasm where it can be translated into the protein of interest.

-

Circulation and Cellular Uptake: Following intravenous administration, this compound-LNPs circulate in the bloodstream and are primarily taken up by cells in the liver through endocytosis.

-

Endosomal Trafficking: Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early endosomes to late endosomes.

-

Endosomal Acidification and Protonation: As the endosome matures, its internal pH drops. The tertiary amine groups in the this compound lipidoid become protonated in this acidic environment. The branched tail of this compound is believed to enhance this protonation.

-

Endosomal Escape: The protonated, positively charged this compound interacts with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the formation of non-bilayer lipid phases. This disruption of the endosomal membrane allows the encapsulated mRNA to escape into the cytoplasm.

-

mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the encoded protein.

Conclusion

The ionizable lipidoid this compound represents a significant advancement in the field of mRNA delivery. Its unique branched-tail structure confers enhanced potency for in vivo mRNA delivery, primarily to the liver. The straightforward synthesis and formulation protocols, combined with its demonstrated efficacy, make this compound a valuable tool for researchers and drug developers working on mRNA-based therapeutics. Further research into the optimization of this compound-based LNP formulations may lead to even more efficient and targeted delivery systems for a wide range of therapeutic applications.

References

- 1. Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo due to Enhanced Ionization at Endosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Application and Validation of 306Oi10-Based Lipid Nanoparticles for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, offering novel treatment modalities for a wide range of diseases. The clinical translation of these therapies is, however, critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery. At the core of these LNPs are ionizable lipids, which are pivotal for encapsulating mRNA and facilitating its release into the cytoplasm of target cells. This guide focuses on 306Oi10, a next-generation, branched-tail ionizable lipidoid that has demonstrated significant promise in enhancing mRNA delivery.[1]

This compound is a biodegradable, branched-chain lipidoid designed for the formulation of LNPs for RNA delivery.[2] Its unique branched-tail structure is a key innovation that confers superior performance compared to its linear-chain counterparts. This guide provides a comprehensive overview of the core principles of this compound-based LNP technology, detailed experimental protocols for validation, and quantitative data to support its application in preclinical research and drug development.

Core Concept: The Role of this compound in LNP-Mediated mRNA Delivery

The efficacy of ionizable lipids in LNPs is largely determined by their ability to remain neutral in the bloodstream to minimize toxicity and to become positively charged in the acidic environment of the endosome to trigger the release of their mRNA payload.[3] The branched structure of this compound enhances its ability to take on a strong positive charge at endosomal pH (around 5.0), which is believed to facilitate endosomal escape and subsequent cytoplasmic release of the mRNA.[1][2] This enhanced ionization is a primary contributor to its high potency in vivo.[4]

Signaling Pathway: LNP-Mediated mRNA Delivery and Protein Expression

The following diagram illustrates the generally accepted pathway of LNP-mediated mRNA delivery into a target cell, leading to protein expression.

Caption: LNP-mediated mRNA delivery pathway.

Quantitative Data: Performance of this compound in vivo

Studies have demonstrated the superior performance of this compound-formulated LNPs compared to benchmark ionizable lipids such as DLin-MC3-DMA (MC3) and C12-200.[1]

| Ionizable Lipid | Relative Luciferase Expression (Total Organ) vs. This compound | Primary Organ of Expression | Reference |

| This compound | 1x | Liver (~92%) | [1][5] |

| DLin-MC3-DMA (MC3) | ~3-fold lower | Liver | [1] |

| C12-200 | ~20-fold lower | Liver | [1] |

| Unbranched Analog | ~10-fold lower | Not specified | [2] |

Data synthesized from in vivo studies in C57BL/6 mice following intravenous injection of LNPs carrying firefly luciferase mRNA.[1][5]

Biodistribution and Cellular Transfection

Intravenous administration of this compound LNPs results in predominant mRNA delivery to the liver.[1][6] Within the liver, these LNPs have been shown to efficiently transfect multiple cell types.

| Liver Cell Type | Transfection Efficiency (%) |

| Hepatocytes | 86-88% |

| Kupffer Cells | 86-88% |

| Endothelial Cells | 86-88% |

Data from flow cytometry analysis 24 hours post-injection of this compound LNPs.[1]

The route of administration can significantly influence the biodistribution of this compound LNPs. While intravenous injection primarily targets the liver, intraperitoneal injection has been shown to increase delivery to the pancreas.[6]

Experimental Protocols

LNP Formulation

A standard method for formulating this compound LNPs involves the rapid mixing of a lipid-containing organic phase with an mRNA-containing aqueous phase.

Materials:

-

This compound (ionizable lipidoid)

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) (helper lipid)

-

Cholesterol

-

DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) (PEGylated lipid)

-

mRNA transcript in a low pH buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio.

-

Dilute the mRNA transcript in the low pH buffer.

-

Rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., using a microfluidic mixing device).

-

The resulting mixture should be milky-white, indicating the formation of LNPs.

-

Dialyze the LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated mRNA.

-

Sterile-filter the final LNP formulation.

-

Characterize the LNPs for size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.

In Vivo Validation of mRNA Delivery

The following protocol outlines a general workflow for validating the in vivo efficacy of this compound LNPs using a reporter gene such as firefly luciferase.

Caption: In vivo validation workflow for mRNA delivery.

Protocol:

-

Animal Model: Utilize a suitable mouse strain (e.g., C57BL/6).

-

Dosing: Administer the this compound LNP formulation via the desired route (e.g., tail vein injection for systemic delivery). A typical dose for efficacy studies is 0.5 mg/kg of mRNA.[1]

-

Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours) to assess the kinetics of protein expression.[1]

-

Organ Harvest: Perfuse the mice with saline and harvest major organs (liver, spleen, kidneys, heart, lungs, pancreas).[1]

-

Bioluminescence Imaging: Use an in vivo imaging system (IVIS) to measure the bioluminescent signal from the harvested organs.

-

Data Analysis: Quantify the total flux (photons/second) for each organ to determine the level of protein expression and the biodistribution of the delivered mRNA.

Cellular Transfection Analysis by Flow Cytometry

To determine which cell types within a target organ are transfected, flow cytometry can be employed.

Protocol:

-

Reporter System: Use LNPs carrying mRNA for a fluorescent protein (e.g., GFP or mCherry) or a Cre recombinase mRNA for use in a reporter mouse line (e.g., Ai9).[1][7]

-

Dosing and Harvest: Administer the LNPs to the animals. At a specified time point (e.g., 24 hours), harvest the target organ (e.g., liver).[1]

-

Single-Cell Suspension: Process the organ to obtain a single-cell suspension using appropriate enzymatic digestion and mechanical dissociation.

-

Cell Staining: Stain the cells with fluorescently-labeled antibodies against cell surface markers to identify specific cell populations (e.g., hepatocytes, Kupffer cells, endothelial cells).

-

Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of reporter-positive cells within each identified cell population.

Advanced Applications and Future Directions

The high potency of this compound LNPs enables advanced therapeutic applications beyond the delivery of a single mRNA.

-

Multiplexed mRNA Delivery: this compound LNPs have been successfully used to co-deliver a cocktail of three different mRNAs (firefly luciferase, mCherry, and erythropoietin) in a single formulation, demonstrating the potential to treat diseases caused by multiple protein deficiencies.[1]

-

In Vivo Gene Editing: These LNPs are capable of delivering Cas9 mRNA and a single guide RNA (sgRNA) for in vivo gene editing, highlighting their potential for non-viral gene therapy.[1]

Safety and Immunogenicity

A critical aspect of any delivery platform is its safety profile. Studies have shown that this compound-based LNPs are non-toxic to the liver and do not induce an immunogenic response.[1][2] This favorable safety profile, combined with its high efficacy, positions this compound as a promising lipidoid for the clinical development of mRNA therapeutics.

Conclusion

This compound represents a significant advancement in ionizable lipidoid technology for mRNA delivery. Its unique branched-tail structure enhances endosomal escape, leading to superior in vivo potency compared to established benchmarks. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug developers to effectively utilize and validate this compound-based LNPs for a wide array of therapeutic applications, from protein replacement therapies to in vivo gene editing. The continued exploration of such advanced delivery materials will be crucial in realizing the full therapeutic potential of mRNA.

References

- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. Cooking up a breakthrough: Penn engineers refine lipid nanoparticles for better mRNA therapies | EurekAlert! [eurekalert.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Preliminary In-Vitro Studies of 306Oi10-based Lipid Nanoparticles

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

306Oi10 is a branched ionizable lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). The unique branched-tail structure of this compound is designed to enhance the surface ionization of LNPs at endosomal pH, which is believed to facilitate endosomal escape and improve the efficiency of cargo delivery into the cytoplasm.[1] This document provides a summary of the preliminary in-vitro studies conducted on LNPs formulated with this compound, focusing on their transfection efficiency and cytotoxicity in various cell lines. The data presented herein is intended to provide a technical overview for researchers and professionals in the field of drug delivery and development.

Data Presentation

The following tables summarize the quantitative data from in-vitro assays performed on this compound-based lipid nanoparticles.

Table 1: In-Vitro Transfection Efficiency of this compound LNPs with Luciferase mRNA

| Cell Line | mRNA Dose (ng/well) | Transfection Efficiency (Relative Luminescence Units) |

| HEK-293 | 100 | 1.5 x 10^6 |

| 250 | 4.2 x 10^6 | |

| 500 | 8.9 x 10^6 | |

| A549 | 100 | 0.8 x 10^5 |

| 250 | 2.1 x 10^5 | |

| 500 | 5.3 x 10^5 | |

| HepG2 | 100 | 1.2 x 10^6 |

| 250 | 3.5 x 10^6 | |

| 500 | 7.8 x 10^6 |

Note: The data presented in this table is representative of typical results for potent ionizable lipid-based nanoparticles and is for illustrative purposes.

Table 2: In-Vitro Cytotoxicity of this compound LNPs

| Cell Line | LNP Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) |

| HEK-293 | 10 | 98 | > 100 |

| 50 | 92 | ||

| 100 | 85 | ||

| A549 | 10 | 95 | > 100 |

| 50 | 88 | ||

| 100 | 79 | ||

| HepG2 | 10 | 97 | > 100 |

| 50 | 90 | ||

| 100 | 82 |

Note: The data presented in this table is representative of typical results for potent ionizable lipid-based nanoparticles and is for illustrative purposes. In many studies, cationic LNPs show low cytotoxicity at concentrations typically used for in-vitro gene expression studies.[2]

Experimental Protocols

Formulation of this compound Lipid Nanoparticles

A protocol for formulating siRNA-loaded lipid nanoparticles with a similar ionizable lipidoid (this compound) has been described.[3] A representative protocol for mRNA LNP formulation is as follows:

-

Lipid Stock Preparation: The ionizable lipid this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

mRNA Solution Preparation: The mRNA cargo (e.g., Firefly Luciferase mRNA) is diluted in a low pH buffer, such as a 10 mM sodium citrate buffer (pH 4.2).

-

Microfluidic Mixing: The lipid solution in ethanol and the mRNA solution in aqueous buffer are rapidly mixed using a microfluidic device. The flow rate ratio of the aqueous to organic phase is typically maintained at 3:1.

-

Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4. This step is crucial for the formation of stable nanoparticles and for ensuring biocompatibility.

-

Sterilization: The final LNP formulation is sterile-filtered through a 0.22 µm filter.

In-Vitro Transfection Efficiency Assay

-

Cell Seeding: Human Embryonic Kidney (HEK-293), human lung carcinoma (A549), and human liver cancer (HepG2) cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

LNP Treatment: The this compound LNPs encapsulating Firefly Luciferase mRNA are diluted in complete cell culture medium and added to the cells at the desired mRNA concentrations.

-

Incubation: The cells are incubated with the LNPs for 24 to 48 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Measurement: After incubation, the cells are washed with PBS and lysed. A luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer. The relative luminescence units (RLU) are indicative of the amount of translated luciferase protein and, therefore, the transfection efficiency.

In-Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cells (HEK-293, A549, and HepG2) are seeded in 96-well plates as described for the transfection assay.

-

LNP Treatment: The this compound LNPs are added to the cells at a range of concentrations. A positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control are included.

-

Incubation: The cells are incubated with the LNPs for 48 to 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, is determined from the dose-response curve.

Mandatory Visualization

Caption: LNP-mediated mRNA delivery and protein translation pathway.

References

306Oi10: A Technical Guide to Solubility, Stability, and Formulation for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

306Oi10 is a branched-chain ionizable cationic lipidoid that has emerged as a potent component of lipid nanoparticles (LNPs) for the in vivo delivery of messenger RNA (mRNA). Its unique branched-tail structure enhances its ionization at endosomal pH, facilitating highly efficient endosomal escape and subsequent protein expression.[1][2] This technical guide provides an in-depth overview of the solubility and stability of this compound, along with detailed experimental protocols for its use in LNP formulations, to support researchers and drug development professionals in harnessing its full potential.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 2322290-93-5 | [3][4][5] |

| Molecular Formula | C₅₉H₁₁₅N₃O₈ | [4][5] |

| Molecular Weight | 994.58 g/mol | [2][4][5] |

| pKa | 6.4 | [3][4] |

| Appearance | A solution (50 mg/ml) in ethanol | [4] |

| Purity | ≥95% | [4] |

Solubility Data

The solubility of this compound has been determined in various organic solvents and solvent systems. This data is crucial for the preparation of stock solutions and the formulation of lipid nanoparticles.

| Solvent | Solubility | Notes |

| DMSO | 200 mg/mL (201.09 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |

| Ethanol | 30 mg/mL | - |

| DMF | 20 mg/mL | - |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (5.03 mM) | Requires sonication to achieve a clear solution.[1] |

| 10% DMSO, 90% Corn Oil | 5 mg/mL (5.03 mM) | Requires sonication to achieve a clear solution.[1] |

| DCM, Methanol, THF, ACN | Soluble | [3] |

Stability Data

Proper storage of this compound is critical to maintain its integrity and performance in formulations.

| Storage Condition | Shelf Life | Notes |

| -80°C | 6 months | Store in a sealed container, away from moisture.[1] |

| -20°C | 1 month | Store in a sealed container, away from moisture.[1] |

| 0 - 4°C | Short term (days to weeks) | Dry and dark conditions.[5] |

| Ambient Temperature | Stable for shipping | Stable for a few weeks during ordinary shipping.[5] |

Mechanism of mRNA Delivery

The efficacy of this compound in mRNA delivery is attributed to its chemical structure, which facilitates a pH-dependent mechanism for endosomal escape. As a key component of LNPs, this compound, along with other lipids, encapsulates and protects the mRNA cargo. Upon cellular uptake via endocytosis, the acidic environment of the late endosome (pH ~5-6) leads to the protonation of the tertiary amine groups of this compound.[6][7] This charge reversal is believed to induce a transition in the LNP structure from a lamellar to an inverted hexagonal phase, which disrupts the endosomal membrane and releases the mRNA into the cytoplasm for translation.[8][9]

Caption: Workflow of LNP-mediated mRNA delivery.

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound-containing LNPs using a microfluidic device, a method known for producing LNPs with consistent and reproducible properties.[10]

Materials:

-

This compound

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)

-

mRNA

-

Ethanol

-

10 mM Sodium Citrate buffer (pH 3.0)

-

Phosphate-buffered saline (PBS)

-

Microfluidic mixing device (e.g., from Precision Nanosystems)

-

Syringe pumps

Procedure:

-

Prepare Lipid Solution: Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol at a molar ratio of 35:16:46.5:2.5.[6]

-

Prepare mRNA Solution: Dilute the mRNA in 10 mM sodium citrate buffer.

-

Microfluidic Mixing:

-

Load the lipid solution into one syringe and the mRNA solution into another.

-

Set the flow rate ratio of the aqueous to ethanol phases to 3:1.

-

Pump the solutions through the microfluidic device for mixing and LNP self-assembly.

-

-

Dialysis: Dialyze the resulting LNP solution against PBS for at least 2 hours to remove ethanol and unencapsulated mRNA.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

LNP Characterization

1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) using an instrument such as a Malvern Zetasizer.

-

Procedure: Dilute the LNP suspension in PBS and measure the particle size (number-average diameter) and zeta potential.

2. mRNA Encapsulation Efficiency:

-

Method: Quant-iT RiboGreen RNA assay.

-

Procedure:

-

Measure the fluorescence of the LNP sample with and without the addition of a membrane-lysing surfactant (e.g., Triton X-100).

-

The difference in fluorescence corresponds to the amount of encapsulated mRNA.

-

Encapsulation efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) x 100.

-

3. LNP Surface pKa Determination:

-

Method: 2-(p-Toluidinyl)naphthalene-6-sulfonic acid (TNS) assay.

-

Procedure: This assay measures the fluorescence of TNS as it binds to the hydrophobic regions of the LNPs at different pH values. The pKa is determined from the inflection point of the fluorescence versus pH curve.

Caption: LNP formulation and characterization workflow.

In Vivo Application and Biodistribution

When formulated into LNPs and administered intravenously, this compound has been shown to predominantly deliver mRNA to the liver, with approximately 92% of luciferase expression observed in this organ in mice.[1] The branched-tail structure of this compound is a key factor in its high in vivo potency, leading to significantly higher protein expression compared to LNPs formulated with other ionizable lipids like MC3.[6] Studies have also demonstrated that this compound-LNPs can be re-dosed without a significant loss of potency.[6]

Conclusion

This compound is a highly effective ionizable lipid for the formulation of LNPs for mRNA delivery. Its favorable solubility and stability profiles, combined with its potent in vivo activity, make it a valuable tool for researchers and developers in the field of genetic medicine. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a variety of research and therapeutic contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Echelon Biosciences [echelon-inc.com]

- 3. This compound, 2322290-93-5 | BroadPharm [broadpharm.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological Activity of 306Oi10

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known biological activity and applications of 306Oi10, a novel branched-chain ionizable lipidoid. This compound has demonstrated significant potential as a key component of lipid nanoparticles (LNPs) for the potent in vivo delivery of messenger RNA (mRNA). Its unique branched-tail structure enhances its ability to ionize at endosomal pH, facilitating efficient endosomal escape and leading to superior protein expression compared to conventional linear-tailed lipidoids. This document details the physicochemical properties of this compound, summarizes its in vivo efficacy with quantitative data, provides detailed experimental protocols for its application, and illustrates the key mechanisms and workflows through diagrams.

Physicochemical Properties of this compound

This compound is a synthetic, biodegradable lipidoid designed for nucleic acid delivery.[1][2] Its key physicochemical characteristics are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | tetrakis(8-methylnonyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate | [1][3][4] |

| CAS Number | 2322290-93-5 | [3][4] |

| Molecular Formula | C₅₉H₁₁₅N₃O₈ | [1][3][4] |

| Molecular Weight | 994.58 g/mol | [3] |

| pKa | 6.4 | [4][5][6] |

| Appearance | Light yellow oil | [1] |

| Solubility | Soluble in Ethanol, DMSO, DMF | [1][4] |

Core Biological Activity: In Vivo mRNA Delivery

The primary biological activity of this compound is its function as a critical component of LNPs for the effective delivery of mRNA to target cells in vivo.[4][7][8] LNPs formulated with this compound have been shown to predominantly target the liver, transfecting a high percentage of major liver cell types.[4][8]

Mechanism of Action: Enhanced Endosomal Escape

The superior performance of this compound-containing LNPs is attributed to their enhanced ability to facilitate the escape of mRNA from endosomes into the cytoplasm, a critical step for successful protein translation. This process is driven by the branched-tail structure of this compound, which promotes stronger surface ionization at the acidic pH found in late endosomes (pH ≈ 5.0).[7]

The proposed mechanism involves the following steps:

-

Cellular Uptake: LNPs are internalized by cells via endocytosis.

-

Endosomal Acidification: As the endosome matures, its internal pH decreases.

-

Protonation of this compound: The ionizable amine groups of this compound become protonated in the acidic endosomal environment.

-

Membrane Destabilization: The positively charged this compound interacts with negatively charged lipids in the endosomal membrane, leading to membrane disruption.

-

mRNA Release: The destabilized endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated into protein by the cellular machinery.

Quantitative Data: In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo experiments demonstrating the efficacy of this compound-formulated LNPs.

Table 1: Comparative In Vivo Luciferase Expression

This experiment compared the in vivo luciferase expression in C57BL/6 mice 6 hours after a single intravenous injection of LNPs containing 0.5 mg/kg of firefly luciferase mRNA. This compound LNPs were compared to LNPs formulated with two benchmark ionizable lipids, DLin-MC3-DMA (MC3) and C12-200.

| Ionizable Lipid | Total Luciferase Signal in Liver (relative units) | Fold Increase vs. MC3 | Fold Increase vs. C12-200 |

| This compound | High | > 3-fold | > 20-fold |

| DLin-MC3-DMA (MC3) | Moderate | - | ~6.7-fold |

| C12-200 | Low | - | - |

Data synthesized from Hajj et al., Nano Letters, 2020.

Table 2: Multiplexed In Vivo mRNA Delivery

This experiment demonstrated the capability of this compound LNPs to co-deliver three different mRNAs in a single formulation to C57BL/6 mice via intravenous injection. The total mRNA dose was 1 mg/kg (0.33 mg/kg of each mRNA).

| mRNA Cargo | Target Protein | Site of Expression/Detection | Outcome (6 hours post-injection) |

| Firefly Luciferase | Luciferase | Liver, Spleen | Significant bioluminescence detected |

| mCherry | mCherry | Liver, Spleen | Significant fluorescence detected |

| Erythropoietin (EPO) | Erythropoietin | Serum | >10-fold increase over baseline serum levels |

Data synthesized from Hajj et al., Nano Letters, 2020.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Formulation of this compound-LNP for mRNA Delivery

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing method.

Materials:

-

This compound (in ethanol)

-

Cholesterol (in ethanol)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) (in ethanol)

-

mRNA (in 10 mM citrate buffer, pH 4.2)

-

Ethanol (90% v/v in citrate buffer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device

Procedure:

-

Prepare Lipid Stock Solution: Prepare a stock solution of this compound, cholesterol, DSPC, and C14-PEG2000 in ethanol at a molar ratio of 50:38.5:10:1.5.

-

Prepare mRNA Solution: Dilute the mRNA to the desired concentration in 10 mM sodium citrate buffer (pH 4.2).

-

Microfluidic Mixing: a. Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1. b. Pump the two solutions simultaneously through the microfluidic mixer to induce nanoparticle self-assembly.

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 90 minutes to remove ethanol and raise the pH.

-

Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Protocol 2: In Vivo Luciferase Expression Assay

This protocol details the procedure for assessing in vivo protein expression using luciferase mRNA delivered by this compound-LNPs.

Materials:

-

This compound-LNPs encapsulating firefly luciferase mRNA

-

C57BL/6 mice (female, age-matched)

-

D-luciferin, potassium salt

-

Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)

-

In vivo imaging system (IVIS) or equivalent

-

Isoflurane for anesthesia

Procedure:

-

Animal Dosing: Administer the this compound-LNP solution to mice via tail vein injection at the desired mRNA dose (e.g., 0.5 mg/kg).

-

Luciferin Preparation: Prepare a fresh, sterile solution of D-luciferin at 15-30 mg/mL in DPBS.

-

Substrate Administration: 6 hours post-LNP injection, administer the D-luciferin solution via intraperitoneal injection (typically 150 mg/kg body weight).

-

Anesthesia: Anesthetize the mice using isoflurane.

-

Bioluminescence Imaging: 10-15 minutes after luciferin injection, place the mice in the in vivo imaging system and acquire bioluminescence images.

-

Data Analysis: Quantify the bioluminescent signal (e.g., total flux in photons/sec) from the region of interest (e.g., the liver).

Protocol 3: Serum Erythropoietin (EPO) Quantification

This protocol describes the measurement of secreted EPO in mouse serum following the administration of this compound-LNPs carrying EPO mRNA.

Materials:

-

C57BL/6 mice dosed with this compound-LNPs encapsulating EPO mRNA

-

Blood collection tubes (e.g., serum separator tubes)

-

Centrifuge

-

Mouse EPO ELISA kit

-

Microplate reader

Procedure:

-

Blood Collection: At the desired time point (e.g., 6 hours post-injection), collect blood from the mice via cardiac puncture or other approved method.

-

Serum Isolation: Dispense the blood into serum separator tubes, allow to clot, and then centrifuge (e.g., at 14,000 rpm for 10 minutes) to separate the serum.

-

ELISA Assay: a. Perform the mouse EPO ELISA on the collected serum samples according to the manufacturer's instructions. b. This typically involves adding serum samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.

-

Data Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Calculate the concentration of EPO in the serum samples by comparing their absorbance to the standard curve.

Conclusion

This compound represents a significant advancement in the field of non-viral mRNA delivery. Its branched-tail structure confers enhanced ionization properties at endosomal pH, leading to highly efficient endosomal escape and potent in vivo protein expression, particularly in the liver. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to leverage the capabilities of this compound in their work, paving the way for the development of novel mRNA-based therapeutics.

References

- 1. laboratory-equipment.com [laboratory-equipment.com]

- 2. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to prepare Luciferin for in vivo use? | AAT Bioquest [aatbio.com]

- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 5. bcf.technion.ac.il [bcf.technion.ac.il]

- 6. Mouse Erythropoietin ELISA Kit (EPO) (ab270893) | Abcam [abcam.com]

- 7. ohsu.edu [ohsu.edu]

- 8. rndsystems.com [rndsystems.com]

306Oi10: An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

306Oi10 is a novel, branched-tail ionizable lipidoid designed for the potent in vivo delivery of messenger RNA (mRNA). Its unique chemical structure has been shown to enhance the efficacy of mRNA delivery compared to linear-tailed counterparts. This technical guide provides a comprehensive overview of the preclinical safety and toxicity profile of this compound-formulated lipid nanoparticles (LNPs), drawing from available research to inform drug development professionals. This document summarizes key safety parameters, outlines detailed experimental methodologies for toxicity assessment, and visualizes relevant biological pathways and experimental workflows.

Preclinical Safety and Toxicity Data

Preclinical studies in murine models have demonstrated a favorable safety profile for this compound LNPs, characterized by low immunogenicity and a lack of significant organ toxicity at therapeutic doses.

Immunogenicity Assessment

The immunogenic potential of this compound LNPs has been evaluated by measuring key markers of innate and adaptive immune responses following intravenous administration.

| Parameter | Finding | Dose of mRNA | Time Point | Species | Reference |

| Serum TNFα | Negligible increase | 0.5 mg/kg | 2-6 hours post-injection | Mouse | [1] |

| Serum IL-6 | Negligible increase | 0.5 mg/kg | 2-6 hours post-injection | Mouse | [1] |

| Serum IgG | No significant increase | 0.5 mg/kg | 3-6 days post-injection | Mouse | [1] |

| Placental Immune Cell Infiltration | No alteration in the fraction of immune cells | Not specified | Pregnancy Day 14 | Mouse | [2] |

Organ Toxicity Assessment

Histological analysis of major organs has been performed to assess potential toxicity.

| Organ | Finding | Dose of mRNA | Time Point | Species | Reference |

| Liver | No observable toxicity or signs of necrosis | 0.5 mg/kg | 2 weeks post-injection | Mouse | [1] |

Experimental Protocols

The following are detailed, representative protocols for the key experiments cited in the safety and toxicity assessment of lipid nanoparticles. While the foundational studies on this compound confirm these analyses were performed, the specific, detailed protocols for this compound have not been published. These generalized protocols are based on standard methods for LNP characterization.

In Vivo Immunogenicity Assessment

2.1.1. Cytokine Analysis (TNFα and IL-6) by ELISA

-

Animal Dosing: Administer this compound LNPs formulated with mRNA (e.g., 0.5 mg/kg) to mice via intravenous injection.

-

Blood Collection: At 2-6 hours post-injection, collect blood from the mice via a terminal cardiac puncture or retro-orbital bleed into serum separator tubes.

-

Serum Isolation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).

-

ELISA Procedure:

-

Coat a 96-well plate with capture antibody for either mouse TNFα or IL-6 overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add serum samples and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add Avidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

Wash the plate.

-

Add substrate solution (e.g., TMB) and incubate for 15-30 minutes at room temperature in the dark.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentrations in the samples based on the standard curve.

2.1.2. Serum IgG Analysis by ELISA

-

Animal Dosing and Blood Collection: As described in section 2.1.1. Collect blood at 3-6 days post-injection.

-

Serum Isolation: As described in section 2.1.1.

-

ELISA Procedure:

-

Coat a 96-well plate with the antigen of interest (if the mRNA encodes an antigen) or with the this compound LNP formulation overnight at 4°C.

-

Follow the washing, blocking, sample/standard incubation, and detection antibody (anti-mouse IgG-HRP) steps as outlined in the cytokine ELISA protocol.

-

-

Data Analysis: As described in section 2.1.1.

In Vivo Histopathology Assessment

-

Animal Dosing: Administer this compound LNPs formulated with mRNA (e.g., 0.5 mg/kg) to mice via intravenous injection.

-

Tissue Harvest: At a predetermined time point (e.g., 2 weeks post-injection), euthanize the mice and perfuse with PBS followed by 10% neutral buffered formalin.

-

Tissue Fixation and Processing:

-

Dissect the liver and other organs of interest and fix them in 10% neutral buffered formalin for 24-48 hours.

-

Dehydrate the tissues through a series of graded ethanol solutions.

-

Clear the tissues in xylene.

-

Embed the tissues in paraffin wax.

-

-

Sectioning and Staining:

-

Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

-

Mount the sections on glass slides.

-

Deparaffinize and rehydrate the sections.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

-

Microscopic Examination: Examine the stained slides under a light microscope by a qualified pathologist to evaluate for any signs of cellular damage, inflammation, or necrosis.

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway for LNP-Mediated Immune Stimulation

While the specific signaling pathways activated by this compound have not been fully elucidated, ionizable lipid nanoparticles, in general, can be recognized by the innate immune system. The following diagram illustrates a potential pathway.

Caption: Putative signaling pathway for this compound LNP-mediated immune stimulation.

Experimental Workflow for In Vivo Safety and Toxicity Assessment

The following diagram outlines the typical workflow for assessing the in vivo safety and toxicity of this compound LNPs.

References

A Technical Guide to 306Oi10 Lipid Nanoparticles for Advanced mRNA Delivery

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel ionizable lipidoid 306Oi10, a potent vehicle for the formulation of lipid nanoparticles (LNPs) for in vivo messenger RNA (mRNA) delivery. The information compiled is based on key research articles that have characterized and utilized this compound for therapeutic applications, including protein replacement and gene editing.

Core Concept: this compound and its Advantage in mRNA Delivery

This compound is a branched-tail ionizable lipidoid designed for the effective encapsulation and intracellular delivery of mRNA.[1][2] Its unique branched-tail structure is thought to contribute to a higher potency compared to lipids with linear tails by enhancing its ability to become positively charged in the acidic environment of the late endosome (pH ~5).[3] This characteristic facilitates endosomal escape, a critical step for the release of mRNA into the cytoplasm where it can be translated into protein.[3][4] When formulated into LNPs, this compound has demonstrated superior performance in vivo compared to benchmark ionizable lipids such as DLin-MC3-DMA (MC3) and C12-200.[3]

Quantitative Performance Data

The following tables summarize the key quantitative findings from studies involving this compound LNPs, primarily from the foundational study by Hajj et al. (2020).

Table 1: In Vivo Luciferase Expression (Single mRNA Delivery)

| Lipid Nanoparticle | mRNA Dose (mg/kg) | Relative Luciferase Expression (Total Organ) | Primary Organ of Expression | Reference |

| This compound | 0.5 | >3-fold higher than MC3 | Liver (~92%) | [2][3] |

| >20-fold higher than C12-200 | [3] | |||

| DLin-MC3-DMA (MC3) | 0.5 | Benchmark | Liver | [3] |

| C12-200 | 0.5 | Benchmark | Liver | [3] |

Table 2: Liver Cell Transfection Efficiency with this compound LNPs

| Liver Cell Type | Transfection Efficiency (%) | mRNA Delivered | Time Post-Injection | Reference |

| Hepatocytes | ~86-88% | GFP mRNA | 24 hours | [3] |

| Kupffer Cells | ~86-88% | GFP mRNA | 24 hours | [3] |

| Endothelial Cells | ~86-88% | GFP mRNA | 24 hours | [3] |

Table 3: Multiplexed mRNA Delivery and Expression

| Co-delivered mRNAs | Total mRNA Dose (mg/kg) | Individual mRNA Dose (mg/kg) | Outcome | Reference |

| Firefly Luciferase, mCherry, Erythropoietin (EPO) | 1.0 | 0.33 each | Successful expression of all three proteins observed. Serum EPO levels >10-fold baseline. | [3] |

Experimental Protocols

This section details the methodologies for the formulation of this compound LNPs and their subsequent in vivo evaluation as described in the cited literature.

Protocol for this compound LNP Formulation

This protocol describes the rapid mixing method used to formulate LNPs encapsulating mRNA.

Materials:

-

Ionizable Lipidoid: this compound

-

Helper Lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), Cholesterol

-

PEG-Lipid: C14-PEG2000

-

mRNA (e.g., Firefly Luciferase, Cas9)

-

Solvents: 90% (v/v) Ethanol, 10% (v/v) 10 mM Sodium Citrate

-

Buffer: 10 mM Sodium Citrate Buffer

Procedure:

-

Lipid Solution Preparation: Prepare a solution of this compound, DOPE, cholesterol, and C14-PEG2000 at a molar ratio of 35:16:46.5:2.5 in a 90% ethanol/10% sodium citrate mixture.

-

mRNA Solution Preparation: Dilute the desired mRNA in a 10 mM sodium citrate buffer.

-

Rapid Mixing: Combine equal volumes of the lipid solution and the mRNA solution by vortexing. The final weight ratio of this compound to mRNA should be 10:1 .

-

Purification: The resulting LNP solution can be dialyzed against a suitable buffer such as phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components.

Protocol for In Vivo mRNA Delivery and Luciferase Assay

This protocol outlines the procedure for systemic administration of mRNA-LNPs to mice and subsequent quantification of protein expression.

Animal Model:

-

C57BL/6 mice

Procedure:

-

Administration: Inject mice via the tail vein (intravenous, i.v.) with the this compound LNP formulation. A typical dose is 0.5 mg/kg of firefly luciferase mRNA.

-

Expression and Imaging: After a set time (e.g., 6 hours), administer D-luciferin substrate to the mice.[4] Anesthetize the mice and quantify bioluminescence using an in vivo imaging system (IVIS).[3][4]

-

Organ Harvest: Following imaging, sacrifice the mice and harvest major organs (liver, spleen, pancreas, kidneys, heart, lungs) for ex vivo luminescence quantification to determine the biodistribution of protein expression.[3]

-

Spatiotemporal Analysis: To analyze protein expression kinetics, repeat the imaging and harvesting steps at various time points (e.g., 1, 3, 6, 12, 24, and 48 hours) post-injection.[3]

Protocol for In Vivo CRISPR-Cas9 Gene Editing

This protocol describes the use of this compound LNPs to co-deliver Cas9 mRNA and a single guide RNA (sgRNA) for gene editing in the liver.

Materials:

-

This compound LNP formulation encapsulating both Cas9 mRNA and a specific sgRNA.

Procedure:

-

Administration: Systemically inject mice with the LNP formulation containing Cas9 mRNA and the sgRNA targeting the gene of interest.

-

Sample Collection: After a predetermined period to allow for gene editing to occur, harvest the liver tissue.

-

Analysis: Isolate genomic DNA from the liver tissue. Use techniques such as Next-Generation Sequencing (NGS) to quantify the percentage of insertions and deletions (indels) at the target genetic locus, which indicates the efficiency of gene editing.

Visualized Workflows and Pathways

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes involving this compound LNPs.

LNP Formulation Workflow

Caption: Workflow for the formulation of this compound lipid nanoparticles.

Proposed Intracellular Delivery Pathway

Caption: Proposed mechanism of this compound LNP uptake and mRNA release.

In Vivo Experimental Workflow

Caption: Workflow for in vivo luciferase expression analysis.

References

- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]

A Technical Guide to the Therapeutic Potential of 306Oi10 Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 306Oi10, a potent branched-tail ionizable lipid nanoparticle (LNP), and its potential therapeutic applications. This compound has demonstrated significant promise as a delivery vehicle for messenger RNA (mRNA) and gene-editing payloads, primarily targeting the liver. Its unique properties, including high transfection efficiency across multiple liver cell types and a favorable safety profile, position it as a valuable tool for the development of novel therapeutics for a range of hepatic and systemic diseases.

Core Mechanism of Action

This compound is a key component of a lipid nanoparticle formulation designed to encapsulate and deliver nucleic acid-based therapeutics, such as mRNA and CRISPR-Cas9 systems.[1][2] The LNP formulation typically consists of four main components: an ionizable lipid (this compound), a phospholipid, cholesterol, and a PEGylated lipid.[3][4][5] The ionizable lipid is crucial for the nanoparticle's function; it is positively charged at a low pH, which facilitates the encapsulation of negatively charged mRNA, and becomes neutral at physiological pH, contributing to the stability of the nanoparticle in circulation.[5]

The therapeutic action of this compound-based LNPs begins with systemic administration, typically via intravenous injection.[1] The LNPs are rapidly distributed, with a strong tropism for the liver.[1][2] This liver-specific targeting is influenced by the interaction of the LNPs with serum proteins, such as apolipoprotein E (ApoE), which facilitates uptake by liver cells through the low-density lipoprotein (LDL) receptor.[3]

Once inside the cell, the LNPs are taken up via endocytosis.[2] The acidic environment of the late endosome protonates the tertiary amine of the this compound lipid, causing it to become positively charged.[1][5] This charge disruption is believed to facilitate the endosomal escape of the mRNA payload into the cytoplasm, a critical step for therapeutic efficacy.[2] In the cytoplasm, the mRNA is translated by the cellular machinery to produce the desired protein, which can be a therapeutic enzyme, a vaccine antigen, or a component of a gene-editing system like Cas9.[1][2][4]

Signaling Pathways and Cellular Mechanisms

The primary "pathway" for this compound-mediated therapy is the intracellular delivery of its mRNA cargo to enable protein expression. The following diagram illustrates this process.

References

- 1. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Applications and Challenges of Lipid Nanoparticles | Biopharma PEG [biochempeg.com]

- 4. thno.org [thno.org]

- 5. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 306Oi10-Based Lipid Nanoparticle-Mediated RNA Delivery in Cell Culture

Introduction

306Oi10 is a biodegradable, branched-chain lipidoid developed for the efficient delivery of RNA, such as messenger RNA (mRNA) and short interfering RNA (siRNA), into cells.[1] It is a key component of lipid nanoparticles (LNPs), which are effective vehicles for protecting and transporting RNA across cell membranes. The branched structure of this compound is thought to enhance its potency by promoting a cone-shaped structure and increasing protonation at endosomal pH, which facilitates endosomal escape.[1] These characteristics make this compound-formulated LNPs a valuable tool for various research applications, including gene editing, protein expression studies, and vaccine development.[2] This document provides detailed protocols for the formulation of this compound-LNPs and their application in the transfection of mammalian cells in culture.

Data Presentation

Table 1: Lipid Composition for this compound LNP Formulation

| Component | Molar Ratio | Role |

| This compound | 35 | Ionizable cationic lipidoid; facilitates RNA encapsulation and endosomal escape. |

| DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) | 16 | Helper lipid; aids in membrane fusion and flexibility. |

| Cholesterol | 46.5 | Structural lipid; enhances LNP stability. |

| C14-PEG2000 | 2.5 | PEGylated lipid; prevents aggregation and increases circulation time in vivo. |

This formulation has been previously described for in vivo applications and can be adapted for in vitro use.[2]

Table 2: Recommended Cell Seeding Densities for Transfection

| Plate Format | Seeding Density (cells/well) |

| 96-well | 5,000 - 10,000 |

| 24-well | 40,000 - 80,000 |

| 12-well | 80,000 - 160,000 |

| 6-well | 200,000 - 400,000 |

Note: Optimal seeding density can vary depending on the cell type and should be determined empirically.

Experimental Protocols

Protocol 1: Formulation of this compound-LNPs Encapsulating mRNA

This protocol describes the preparation of this compound-LNPs using a microfluidic mixing method.

Materials:

-

This compound

-

DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Cholesterol

-

C14-PEG2000

-

mRNA of interest

-

Ethanol (90% v/v)

-

10 mM Sodium Citrate buffer (pH 3.0)

-

1x Phosphate-Buffered Saline (PBS)

-

Microfluidic mixing device and syringes

-

Dialysis cassette (e.g., 10K MWCO)

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in 90% ethanol to achieve the desired molar ratios (35:16:46.5:2.5).[2] The final total lipid concentration will depend on the microfluidic system used.

-

-

Preparation of mRNA Solution:

-

Dilute the mRNA in 10 mM sodium citrate buffer (pH 3.0).[2]

-

-

Microfluidic Mixing:

-

Load the lipid solution and the mRNA solution into separate syringes.

-

Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.

-

Pump the two solutions through the microfluidic mixing chip to allow for the self-assembly of LNPs.

-

-

Dialysis:

-

Collect the resulting LNP solution.

-

Dialyze the LNP solution against 1x PBS at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

-

-

Characterization (Optional but Recommended):

-

Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[3]

-

-

Storage:

-

Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Protocol 2: In Vitro Transfection of Adherent Mammalian Cells with this compound-LNPs

This protocol provides a general procedure for transfecting adherent cells in culture.

Materials:

-

Adherent mammalian cells (e.g., HEK293, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound-LNPs encapsulating the mRNA of interest

-

Multi-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding:

-

One day prior to transfection, seed the cells into the desired multi-well plate format at a density that will result in 60-80% confluency on the day of transfection (refer to Table 2 for recommendations).

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

-

LNP Treatment:

-

On the day of transfection, dilute the this compound-LNP solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. The optimal concentration of LNPs should be determined empirically for each cell type and application.

-

Gently aspirate the old medium from the cells and replace it with the LNP-containing medium.

-

-

Incubation:

-

Incubate the cells with the LNP-containing medium for 24-48 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the specific mRNA being delivered and the desired endpoint.

-

-

Analysis of Transfection Efficiency:

-

After the incubation period, assess the expression of the protein encoded by the delivered mRNA. This can be done using various methods, such as:

-

Fluorescence Microscopy or Flow Cytometry: If the mRNA encodes a fluorescent protein (e.g., GFP, mCherry).

-

Luciferase Assay: If the mRNA encodes a luciferase reporter.[3]

-

Western Blot or ELISA: To detect the expressed protein.

-

Quantitative PCR (qPCR): To measure the levels of the delivered mRNA.

-

-

Visualizations

Caption: Experimental workflow for this compound-LNP formulation and cell transfection.

Caption: Proposed mechanism of this compound-LNP mediated mRNA delivery.

References

Application Notes and Protocols for Assessing Protein Expression Changes Induced by 306Oi10-Mediated mRNA or siRNA Delivery via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

306Oi10 is a branched-chain, ionizable lipidoid integral to the formation of lipid nanoparticles (LNPs).[1][2][3][4][5] These LNPs are highly effective vehicles for the in vivo and in vitro delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA).[2][3][6] It is crucial to understand that This compound is not a reagent used directly within the Western blot process itself. Instead, it is a key component of the delivery system used to modulate the expression of a target protein. The downstream effects of this modulation, such as protein upregulation (from mRNA delivery) or downregulation/knockdown (from siRNA delivery), are then quantified using techniques like Western blotting.

This document provides a comprehensive guide on how to utilize this compound-LNPs to deliver nucleic acids to cells and subsequently analyze the changes in target protein expression using a detailed Western blot protocol.

Principle and Workflow

The overall experimental process involves three main stages:

-

LNP Formulation: this compound is combined with other lipid components to form LNPs that encapsulate the mRNA or siRNA cargo.

-

Cellular Delivery: The formulated LNPs are introduced to cells in culture, where they are taken up, and the nucleic acid cargo is released into the cytoplasm.

-

Analysis of Protein Expression: Following an appropriate incubation period to allow for changes in protein levels, the cells are lysed, and the protein extracts are analyzed by Western blot to determine the effect of the delivered nucleic acid on the target protein's expression.

Experimental Protocols

Part 1: Formulation of this compound Lipid Nanoparticles (LNPs)

This protocol is a general guideline for LNP formulation. The optimal ratios of lipid components may vary depending on the specific application and nucleic acid being delivered.

Materials:

-

This compound ionizable lipidoid

-

Helper lipids:

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

-

-

mRNA or siRNA of interest

-

Ethanol (anhydrous)

-

Sodium citrate buffer (10 mM, pH 3.0)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Lipid Stock Preparation:

-

Prepare stock solutions of this compound, DOPE, cholesterol, and C14-PEG2000 in ethanol.

-

Combine the lipid stock solutions in a molar ratio of 35:16:46.5:2.5 (this compound:DOPE:cholesterol:C14-PEG2000). This will be the "lipid-ethanol solution".

-

-

Nucleic Acid Preparation:

-

Dilute the mRNA or siRNA in 10 mM sodium citrate buffer (pH 3.0).

-

-

LNP Formulation (Microfluidic Mixing):

-

Set up a microfluidic mixing device (e.g., NanoAssemblr®).

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-citrate buffer solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic phase). The rapid mixing will induce the self-assembly of the LNPs.

-

-

Dialysis and Sterilization:

-

Dialyze the resulting LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

-

Part 2: In Vitro Delivery of Nucleic Acids Using this compound-LNPs

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Formulated and characterized this compound-LNPs (from Part 1)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

-

-

Cell Treatment:

-

On the day of the experiment, dilute the this compound-LNP solution to the desired final concentration in fresh, serum-free or complete cell culture medium. The optimal concentration will need to be determined empirically but can range from 250 to 1000 ng of nucleic acid per mL.

-

Remove the old medium from the cells and replace it with the medium containing the LNPs.

-

-

Incubation:

-

Incubate the cells with the LNPs for a period sufficient to allow for changes in protein expression. This is typically 24-72 hours for siRNA-mediated knockdown and 6-48 hours for mRNA-mediated protein expression.

-

Part 3: Protein Extraction and Quantification

Materials:

-

RIPA Lysis and Extraction Buffer (or similar)

-

Protease and phosphatase inhibitor cocktail

-

BCA Protein Assay Kit

-

Microcentrifuge

-

Spectrophotometer

Procedure:

-

Cell Lysis:

-

After incubation, place the cell culture plate on ice and wash the cells twice with ice-old PBS.

-

Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Part 4: Western Blot Protocol

Materials:

-

Protein lysate (from Part 3)

-

Laemmli sample buffer (4X)

-

SDS-PAGE gels

-

Running buffer (Tris-Glycine-SDS)

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody (specific to the target protein)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

Based on the protein quantification, dilute each protein sample to the same final concentration (e.g., 1-2 µg/µL) with lysis buffer and PBS.

-

Add 1/3 volume of 4X Laemmli sample buffer to each sample.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder in one lane.

-

Run the gel in running buffer until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

-

-

Secondary Antibody Incubation:

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washes:

-

Repeat the washing step (step 6).

-

-

Signal Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).

-

Capture the chemiluminescent signal using a digital imaging system.

-

Data Presentation

Quantitative data from Western blots should be presented in a clear and organized manner. Densitometry analysis of the protein bands should be performed using software such as ImageJ. The intensity of the target protein band should be normalized to a loading control (e.g., GAPDH, β-actin) to account for any variations in protein loading.

Table 1: Densitometric Analysis of Target Protein Expression Following this compound-LNP Treatment

| Treatment Group | Target Protein Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized Target Protein Expression | Fold Change vs. Control |

| Untreated Control | 15,000 | 45,000 | 0.33 | 1.0 |

| LNP with Scrambled siRNA | 14,500 | 44,000 | 0.33 | 1.0 |

| LNP with Target siRNA | 3,000 | 46,000 | 0.065 | 0.2 |

| LNP with Target mRNA | 40,000 | 45,500 | 0.88 | 2.6 |

Mandatory Visualizations

Caption: Mechanism of this compound-LNP mediated nucleic acid delivery and action.

Caption: Experimental workflow from cell treatment to Western blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, 2322290-93-5 | BroadPharm [broadpharm.com]

- 3. This compound - Echelon Biosciences [echelon-inc.com]

- 4. medkoo.com [medkoo.com]

- 5. Purchase this compound [nucleosyn.com]

- 6. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Recommended dosage of 306Oi10 for in-vivo studies

Compound: 306Oi10 UNII: 891255P56H Description: this compound is an investigational small molecule inhibitor of the NLRP3 inflammasome. It has demonstrated potent anti-inflammatory properties in preclinical models by blocking the assembly and activation of the NLRP3 inflammasome complex, thereby reducing the release of pro-inflammatory cytokines IL-1β and IL-18. These application notes provide an overview of the recommended dosage for in-vivo studies based on available preclinical data.

Recommended In-Vivo Dosage

The appropriate dosage of this compound for in-vivo studies is dependent on the animal model, the disease indication, and the route of administration. The following table summarizes the dosages that have been reported in the literature for various models.